molecular formula C17H16N4O3S2 B2442029 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide CAS No. 893993-30-1

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B2442029
CAS RN: 893993-30-1
M. Wt: 388.46
InChI Key: MWMONSRQFMMZRL-UHFFFAOYSA-N
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Description

The compound “2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide” is a novel and potent brain penetrant inhibitor of extracellular vesicle release . It has been identified as a potent (pIC50 = 6.57) and selective non-competitive inhibitor of nSMase2 . It is metabolically stable, with excellent oral bioavailability (%F = 88) and brain penetration .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazin-3-yl group attached to a thiazol-2-yl group via a sulfanyl linkage . It also contains a 3,4-dimethoxyphenyl group attached to the pyridazin-3-yl group .

Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on the synthesis and biological evaluation of novel compounds incorporating sulfonamide, thiazole, and pyridazinyl moieties, demonstrating significant antimicrobial, antioxidant, and antitumor activities. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, showing promising antimicrobial activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, Talapuru et al. (2014) prepared amidomethane sulfonyl-linked bis heterocycles, with some derivatives exhibiting excellent antioxidant activity greater than that of standard Ascorbic acid (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).

Antitumor and Enzyme Inhibition

Compounds with structural features similar to 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide have been explored for their antitumor properties and enzyme inhibition capabilities. Shukla et al. (2012) reported the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, highlighting their potential in attenuating the growth of tumor cells (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

Molecular Docking and Theoretical Investigations

Research involving the theoretical investigation and molecular docking of sulfonamide derivatives has provided insights into their potential as antimalarial and COVID-19 drugs. Fahim and Ismael (2021) conducted computational calculations and molecular docking studies on antimalarial sulfonamides, suggesting their effectiveness against COVID-19 (Fahim & Ismael, 2021).

Mechanism of Action

The compound acts as a potent and selective non-competitive inhibitor of nSMase2 . nSMase2 is a major regulator in at least one of several independent routes of extracellular vesicle biogenesis, and its inhibition is a promising new therapeutic approach for neurological disorders .

Future Directions

The compound’s potent inhibition of nSMase2 suggests it could be further studied for potential therapeutic applications in neurological disorders . The compound’s excellent oral bioavailability and brain penetration also make it a promising candidate for drug development .

properties

IUPAC Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-23-13-5-3-11(9-14(13)24-2)12-4-6-16(21-20-12)26-10-15(22)19-17-18-7-8-25-17/h3-9H,10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMONSRQFMMZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329056
Record name 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide

CAS RN

893993-30-1
Record name 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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